Taprenepag isopropyl
Overview
Description
Taprenepag isopropyl is a small molecule drug that acts as a selective agonist for the E-prostanoid subtype 2 (EP2) receptor. It is primarily investigated for its potential in lowering intraocular pressure, making it a promising candidate for the treatment of glaucoma and ocular hypertension . This compound is part of a broader class of prostanoid receptor agonists, which also includes drugs like omidenepag isopropyl and aganepag isopropyl .
Mechanism of Action
Target of Action
Taprenepag isopropyl is a highly selective agonist for the EP2 receptor , a subtype of the prostaglandin E2 (PGE2) receptor . The EP2 receptor is part of the prostanoid receptor family, which plays a crucial role in regulating intraocular pressure .
Mode of Action
Upon administration, this compound interacts with the EP2 receptor, stimulating an increase in intracellular adenosine 3’,5-cyclic monophosphate (cAMP) levels . This interaction triggers a cascade of intracellular signaling pathways within the ciliary body and trabecular meshwork .
Pharmacokinetics
It is known that the compound undergoes rapid hydrolysis to its metabolically active form . The half-life of this active metabolite is approximately 30 minutes .
Result of Action
The primary result of this compound’s action is a reduction in intraocular pressure . This is achieved through its effect on the trabecular and uveoscleral outflow pathways, leading to an increase in the outflow of aqueous humor . This effect is beneficial in the management of glaucoma and ocular hypertension .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound has been used in clinical trials, indicating its stability and efficacy in a controlled environment .
Biochemical Analysis
Biochemical Properties
It is known to interact with the Prostaglandin E2 receptor family
Cellular Effects
It is known to have effects on intraocular exposures of CP-544326 and latanoprost acid
Molecular Mechanism
It is known to exert its effects through its interaction with the Prostaglandin E2 receptor family
Temporal Effects in Laboratory Settings
In laboratory settings, Taprenepag Isopropyl does not appear to increase the intraocular exposure of CP-544326 or latanoprost acid This suggests that the product has stability and does not degrade significantly over time
Metabolic Pathways
It is known to be involved in intraocular exposures of CP-544326 and latanoprost acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taprenepag isopropyl involves multiple steps, starting from basic organic compounds. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Taprenepag isopropyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of solvents like ethanol.
Substitution: Halogens or alkylating agents, under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Taprenepag isopropyl has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of EP2 receptor agonists and their interactions with other molecules.
Biology: Researchers use it to investigate the role of EP2 receptors in various biological processes, including inflammation and immune response.
Medicine: The primary application is in the treatment of glaucoma and ocular hypertension, where it helps to lower intraocular pressure by enhancing aqueous humor outflow
Comparison with Similar Compounds
Omidenepag isopropyl: Another EP2 receptor agonist with similar intraocular pressure-lowering effects but different safety profiles
Aganepag isopropyl: Also an EP2 receptor agonist, under investigation for its potential in glaucoma treatment.
Uniqueness: Taprenepag isopropyl is unique in its high selectivity for the EP2 receptor, which minimizes off-target effects and enhances its therapeutic profile. Unlike some other prostanoid receptor agonists, it does not cause periorbitopathy, a common side effect associated with prostaglandin analogs .
Properties
IUPAC Name |
propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXUFQLKWKBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143384 | |
Record name | Taprenepag isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005549-94-9 | |
Record name | Taprenepag isopropyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005549949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taprenepag isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAPRENEPAG ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81LDP7XIYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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